molecular formula C14H15FN2O3 B577981 (R)-N-Acetyl-6-fluoro-trp-ome CAS No. 1234842-62-6

(R)-N-Acetyl-6-fluoro-trp-ome

Número de catálogo: B577981
Número CAS: 1234842-62-6
Peso molecular: 278.283
Clave InChI: CIJWYGWNKOFQDQ-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-N-Acetyl-6-Fluoro-Trp-OMe is a chiral, fluorinated amino acid derivative designed for advanced biochemical and pharmacological research. Its primary research value lies in its role as a precursor molecule for investigating the serotoninergic pathway in the central nervous system. Studies on related 6-fluorotryptophan compounds have demonstrated that they can be metabolized in vivo to fluorinated analogues of key neurotransmitters, including 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin (6F-5-HT) . This metabolism makes it a valuable tool for tracing and modulating serotoninergic activity, providing a method to study neuronal pools and receptor interactions with high specificity, without affecting catecholamine levels such as norepinephrine or dopamine . In the field of peptide science, this compound serves as a crucial building block for the synthesis of novel peptide analogs. The N-acetyl and methyl ester protecting groups enhance its stability and utility in complex synthetic schemes. Incorporating this D-configuration tryptophan analogue into peptide chains is a strategic approach to modulate the conformational stability, biological activity, and metabolic resistance of synthetic peptides . Researchers utilize this derivative to probe structure-activity relationships, as the introduction of a D-amino acid and a fluorine atom can significantly alter a peptide's three-dimensional structure and its interaction with biological targets, potentially leading to enhanced potency or novel therapeutic profiles . This compound is strictly for research applications in neuroscience and peptide chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWYGWNKOFQDQ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10712324
Record name Methyl N-acetyl-6-fluoro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234842-62-6
Record name Methyl N-acetyl-6-fluoro-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10712324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-N-Acetyl-6-fluoro-trp-ome: A Technical Guide to a Novel Fluorinated Tryptophan Derivative in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-N-Acetyl-6-fluoro-trp-ome (CAS Number: 1234842-62-6), a fluorinated derivative of the essential amino acid tryptophan. While specific research on this compound is emerging, this document synthesizes information from related molecules to contextualize its potential applications and guide future research. We will delve into its chemical properties, plausible synthetic routes, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Introduction: The Significance of Tryptophan Derivatives and Fluorination

Tryptophan is a fundamental α-amino acid utilized in protein biosynthesis and serves as a precursor to vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Its derivatives are a cornerstone of medicinal chemistry, with modifications to the indole ring, the amino group, or the carboxylic acid group leading to a diverse range of pharmacological activities.

The introduction of fluorine into drug candidates is a widely used strategy to modulate their physicochemical and biological properties.[2] Fluorine's high electronegativity and small van der Waals radius can alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] In the context of tryptophan, fluorination has been shown to influence its metabolism and biological effects, making fluorinated tryptophan analogs promising candidates for therapeutic development and as probes for studying biological pathways.[3][4]

This compound, featuring an N-acetyl group, a methyl ester, and a fluorine atom at the 6th position of the indole ring, represents a unique combination of these modifications. This guide will explore the implications of these structural features.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, we can infer its properties based on its structure and data from related compounds.

PropertyValue / PredictionSource / Rationale
CAS Number 1234842-62-6[5][6]
Molecular Formula C14H15FN2O3[6]
Molecular Weight 278.28 g/mol [6]
Stereochemistry (R)-enantiomerInferred from the compound name.
Appearance Likely a white to off-white powderBased on similar compounds like N-Acetyl-L-tryptophan methyl ester.[][8]
Solubility Expected to have increased hydrophobicity and solubility in organic solvents compared to N-acetyl-6-fluoro-tryptophan.The methyl ester group increases lipophilicity.[]
Storage Recommended at 2-8°C[6]

The N-acetylation and methyl esterification of tryptophan derivatives are known to increase their hydrophobicity, which can influence their membrane permeability and interaction with biological targets.[]

Synthesis and Characterization

Proposed Synthetic Pathway

A likely synthetic approach would start from 6-fluoro-D-tryptophan. The 'D' enantiomer is chosen to yield the final '(R)' configuration after esterification and acetylation.

Synthesis_Pathway start 6-Fluoro-D-tryptophan step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 6-Fluoro-D-tryptophan methyl ester step1->intermediate1 step2 N-Acetylation (e.g., Acetic anhydride, base) intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Protocol (Hypothetical)
  • Esterification: 6-Fluoro-D-tryptophan is dissolved in methanol and cooled. Thionyl chloride is added dropwise, and the reaction is stirred until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield 6-fluoro-D-tryptophan methyl ester.

  • N-Acetylation: The resulting methyl ester is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Acetic anhydride is added, and the reaction is stirred.[9] The reaction mixture is then washed, dried, and the solvent evaporated.

  • Purification: The crude product is purified by column chromatography to yield pure this compound.

Characterization

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Chiral HPLC: To verify the enantiomeric purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Potential Biological Applications and Mechanisms of Action

The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related compounds, we can hypothesize several potential applications.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[10][11][12] It is overexpressed in many cancers and contributes to immune escape by depleting tryptophan and producing immunosuppressive metabolites.[10][13] Consequently, IDO1 is a significant target for cancer immunotherapy.[10][14]

  • Rationale: 6-fluorotryptophan is a known substrate for IDO1.[3] The N-acetyl and methyl ester modifications may alter its binding affinity and inhibitory potential. The (R)-stereochemistry could also play a crucial role in its interaction with the enzyme's active site.

IDO1_Pathway cluster_0 Tryptophan Metabolism cluster_1 Immune Response Trp Tryptophan IDO1 IDO1 Trp->IDO1 Catalyzes T_cell T-cell Proliferation Trp->T_cell Required for Kyn Kynurenine Kyn->T_cell Suppresses IDO1->Kyn Produces Inhibitor This compound (Potential Inhibitor) Inhibitor->IDO1 Inhibits

Caption: Potential inhibition of the IDO1 pathway.

Neuroprotection

N-Acetyl-L-tryptophan has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting the release of mitochondrial cytochrome c.[15] It also acts as an antagonist of the neurokinin-1 receptor (NK-1R).[15][16]

  • Rationale: The N-acetyl group in this compound is a key feature shared with the neuroprotective N-Acetyl-L-tryptophan. The fluorine substitution and methyl ester could modify its potency, selectivity, and pharmacokinetic properties, potentially offering an improved therapeutic profile for neurodegenerative diseases.

Serotonergic Pathway Modulation

6-fluoro-DL-tryptophan can be metabolized in the brain to 6-fluoro-5-hydroxytryptophan and subsequently to 6-fluoro-serotonin.[4] This suggests it can be used as a tracer for the serotonergic pathway.[4]

  • Rationale: this compound could potentially be hydrolyzed in vivo to 6-fluoro-tryptophan and subsequently enter the serotonergic pathway. This could make it a useful tool for studying serotonin metabolism or as a precursor for targeted delivery of a fluorinated serotonin analog.

Experimental Workflows for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo experiments would be necessary.

Workflow for Assessing IDO1 Inhibition

IDO1_Assay_Workflow start Recombinant Human IDO1 Enzyme Assay step1 Incubate IDO1 with L-Tryptophan and varying concentrations of This compound start->step1 step2 Measure Kynurenine production (e.g., by absorbance at 321 nm or LC-MS) step1->step2 step3 Calculate IC50 value step2->step3 step4 Cell-based Assay (e.g., in IFN-γ stimulated cancer cells) step3->step4 step5 Measure Kynurenine in cell supernatant step4->step5 end Determine cellular potency step5->end

Caption: Workflow for evaluating IDO1 inhibitory activity.

Protocol for In Vitro IDO1 Inhibition Assay
  • Reagents: Recombinant human IDO1, L-tryptophan, ascorbic acid, methylene blue, catalase, potassium phosphate buffer, and the test compound.

  • Procedure:

    • Add buffer, catalase, ascorbic acid, and methylene blue to a 96-well plate.

    • Add varying concentrations of this compound.

    • Initiate the reaction by adding L-tryptophan and IDO1.

    • Incubate at 37°C.

    • Stop the reaction with trichloroacetic acid.

    • Heat to convert N-formylkynurenine to kynurenine.

    • Centrifuge to pellet protein.

    • Measure kynurenine concentration in the supernatant by absorbance at 321 nm or by LC-MS.[17]

  • Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Future Directions

The full potential of this compound remains to be elucidated. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic route and complete analytical characterization.

  • In-depth Biological Screening: Systematically evaluating its activity against a panel of relevant targets, including IDO1, TDO, and various neuroreceptors.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

  • In Vivo Efficacy Studies: Testing its therapeutic potential in relevant animal models of cancer or neurodegenerative diseases.

  • Comparison with its (S)-enantiomer: Synthesizing and testing the (S)-enantiomer to understand the role of stereochemistry in its biological activity.

Conclusion

This compound stands as an intriguing molecule at the intersection of several key areas of medicinal chemistry. Its structural modifications—N-acetylation, methyl esterification, and fluorination—suggest a high potential for novel biological activity. By drawing parallels with related compounds, we can rationally direct future research towards its evaluation as a potential IDO1 inhibitor for cancer immunotherapy, a neuroprotective agent, or a probe for the serotonergic pathway. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising compound.

References

  • PubMed. N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. [Link]

  • PubChem. N-Acetyl-L-tryptophan. [Link]

  • PubMed Central. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. [Link]

  • ACS Publications. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters. [Link]

  • PubMed Central. Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. [Link]

  • PubMed. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. [Link]

  • Wikipedia. Tryptophan. [Link]

  • Chemsrc. Nα-acetyl-6-methyl-D,L-tryptophan. [Link]

  • PubMed. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]

  • Wikipedia. Indoleamine 2,3-dioxygenase. [Link]

  • Google Patents. Production of n-acetyl-dl-tryptophan.
  • Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]

  • Tradeindia. (r)-n-acetyl-6-fluoro-trp- Ome - Cas No: 1234842-62-6. [Link]

  • PubMed Central. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | ACS Medicinal Chemistry Letters. [Link]

  • PLOS One. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. [Link]

  • Cheméo. Chemical Properties of L-Tryptophan, N-acetyl- (CAS 1218-34-4). [Link]

  • Gsrs. N-ACETYL-L-TRYPTOPHAN METHYL ESTER. [Link]

  • Aralez Bio eStore. Fmoc-N-methyl-6-fluoro-L-tryptophan. [Link]

Sources

Precision Synthesis of (R)-N-Acetyl-6-Fluoro-Tryptophan Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (R)-N-Acetyl-6-fluoro-tryptophan methyl ester represents a critical workflow in the development of metabolically stable peptide therapeutics and peptidomimetics. The incorporation of fluorine at the C6 position of the indole ring modulates the electronic properties of the tryptophan side chain, increasing lipophilicity and resistance to metabolic oxidation (e.g., by cytochrome P450s) while maintaining steric compatibility with native binding pockets.

This guide details a catalytic asymmetric hydrogenation route , selected for its scalability, high atom economy, and ability to install the N-acetyl and methyl ester functionalities early in the sequence, thereby minimizing late-stage protecting group manipulations. Unlike classical resolution methods (which discard 50% of the material) or chiral auxiliary routes (Schöllkopf), this pathway utilizes a Rhodium(I)-DuPhos catalyst system to achieve >98% enantiomeric excess (ee).

Retrosynthetic Analysis & Strategy

To access the target molecule efficiently, we employ a convergent strategy centering on the asymmetric reduction of a dehydro-amino acid precursor.

Strategic Disconnections
  • Stereocenter Formation: The (R)-configuration is established via Rh-catalyzed asymmetric hydrogenation of the Z-enamide double bond.

  • Backbone Assembly: The tryptophan skeleton is constructed via an Erlenmeyer-Plöchl azlactone synthesis, effectively coupling the indole and glycine moieties while simultaneously installing the N-acetyl group.

  • Indole Functionalization: The C3-carbon connection is made via a Vilsmeier-Haack formylation of the commercially available 6-fluoroindole.

Reaction Pathway Visualization

Retrosynthesis Target (R)-N-Acetyl-6-fluoro-trp-ome Dehydro Z-Dehydro-N-Ac-6-F-Trp-OMe Dehydro->Target Asymmetric Hydrogenation (Rh-DuPhos) Azlactone Azlactone Intermediate Azlactone->Dehydro Methanolysis Aldehyde 6-Fluoroindole-3-carboxaldehyde Aldehyde->Azlactone Erlenmeyer-Plöchl Indole 6-Fluoroindole Indole->Aldehyde Vilsmeier-Haack Glycine N-Acetylglycine Glycine->Azlactone + Ac2O / NaOAc

Figure 1: Retrosynthetic logic flow from target to raw materials.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Aldehyde Formation)

Objective: Formylate 6-fluoroindole at the C3 position. Mechanism: Electrophilic aromatic substitution using the Vilsmeier reagent (chloroiminium ion).

  • Reagents: 6-Fluoroindole (1.0 equiv), POCl

    
     (1.2 equiv), DMF (5.0 equiv).
    
  • Solvent: DMF (acts as reagent and solvent).

Protocol:

  • Cool anhydrous DMF to 0°C under N

    
     atmosphere.
    
  • Add POCl

    
     dropwise over 30 minutes. Maintain internal temperature <10°C to generate the Vilsmeier reagent.
    
  • Add a solution of 6-fluoroindole in DMF dropwise.

  • Warm to ambient temperature and stir for 2 hours (monitor by TLC/LCMS for disappearance of indole).

  • Quench: Pour the reaction mixture onto crushed ice containing NaOH (aq) to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Filter the resulting precipitate. Wash with water and cold hexanes. Dry in vacuo.

    • Expected Yield: 85-92%.

    • Checkpoint: ¹H NMR should show a singlet aldehyde proton at ~10.0 ppm.

Phase 2: Skeleton Assembly (Azlactone Synthesis)

Objective: Condense aldehyde with N-acetylglycine to form the dehydro-tryptophan skeleton. Criticality: This "one-pot" step installs the


-unsaturation and the N-acetyl group.
  • Reagents: 6-Fluoroindole-3-carboxaldehyde (1.0 equiv), N-Acetylglycine (1.2 equiv), Sodium Acetate (anhydrous, 1.5 equiv).

  • Solvent: Acetic Anhydride (solvent volume).

Protocol:

  • Combine aldehyde, N-acetylglycine, and NaOAc in acetic anhydride.

  • Heat to 100-110°C for 4-6 hours. The reaction mixture will solidify or become a thick slurry as the azlactone product precipitates.

  • Cool to room temperature, then to 0°C.

  • Add cold ethanol/water (1:1) to decompose excess anhydride and fully precipitate the product.

  • Filter the yellow/orange solid (Azlactone).

    • Note: The Z-isomer is thermodynamically favored and usually formed exclusively.

Phase 3: Ring Opening & Esterification

Objective: Open the oxazolone ring with methanol to yield the methyl ester precursor.

  • Reagents: Azlactone intermediate, Triethylamine (0.1 equiv), Methanol (anhydrous).

  • Conditions: Reflux.[1]

Protocol:

  • Suspend the azlactone in anhydrous methanol.

  • Add catalytic triethylamine (or NaOMe for faster reaction, though Et

    
    N is milder).
    
  • Reflux for 2-4 hours until the solid dissolves and the solution becomes clear (or pale yellow).

  • Concentrate in vacuo to yield Methyl 2-acetamido-3-(6-fluoroindol-3-yl)acrylate (Dehydro-N-Ac-6-F-Trp-OMe).

  • Purification: Recrystallize from MeOH/EtOAc if necessary to ensure high purity for the hydrogenation step.

Phase 4: Asymmetric Hydrogenation (The Stereoselective Step)

Objective: Reduce the alkene to the (R)-alkane with high enantioselectivity. Catalyst System: [Rh(cod)


]BF

precursor with (R,R)-Me-DuPhos or (R,R)-DIPAMP .
  • Note on Stereochemistry: To obtain the (R)-amino acid (D-configuration) from the Z-dehydro substrate, one typically utilizes the (R,R)-ligand complex (e.g., (R,R)-Me-DuPhos). Always verify the specific ligand-product correlation in a small-scale screen, as ligand bite angles can invert selectivity.

Protocol:

  • Glovebox Operation: In a N

    
    -filled glovebox, dissolve [Rh(cod)
    
    
    
    ]BF
    
    
    (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in degassed methanol. Stir for 15 mins to form the active catalyst (orange/red solution).
  • Add the Dehydro-N-Ac-6-F-Trp-OMe substrate (0.1 M concentration).

  • Transfer to a high-pressure hydrogenation autoclave.

  • Purge with H

    
     (3 cycles). Pressurize to 30-60 psi (2-4 bar) H
    
    
    
    .
  • Stir at room temperature for 12-24 hours.

  • Workup: Vent H

    
    . Concentrate the solvent.[2]
    
  • Purification: Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

  • Final Isolation: Recrystallize from EtOAc/Hexanes.

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)
ParameterPhase 1 (Formylation)Phase 2 (Azlactone)Phase 4 (Hydrogenation)
Temperature <10°C (Addition), 25°C (Rxn)110°C20-25°C
Pressure AtmosphericAtmospheric2-5 bar (H

)
Stoichiometry POCl

(1.2 eq)
NaOAc (1.5 eq)Catalyst (0.5 - 1.0 mol%)
Time 2-3 Hours4-6 Hours12-24 Hours
Key Risk Exotherm during quenchIncomplete precipitationO

poisoning of Rh catalyst
Yield & Purity Expectations
StepProductTypical YieldPurity Goal
16-Fluoro-indole-3-CHO88%>95% (NMR)
2Azlactone Intermediate75-80%Crude OK for next step
3Dehydro-Trp-Ester85%>98% (HPLC)
4(R)-N-Ac-6-F-Trp-OMe 95-99% >98% ee

Mechanism & Signaling Diagram

The following diagram illustrates the catalytic cycle for the asymmetric hydrogenation step, the defining moment of the synthesis.

CatalyticCycle Complex Rh(I)-(R,R)-DuPhos Solvent Complex SubstrateBind Substrate Coordination (C=C Binding) Complex->SubstrateBind + Substrate OxAdd Oxidative Addition (Rh-H2) SubstrateBind->OxAdd + H2 (RDS) MigIns Migratory Insertion (C-H Bond Form) OxAdd->MigIns Stereo-determining RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Complex - Product

Figure 2: Rhodium-catalyzed asymmetric hydrogenation cycle. The facial selectivity is governed by the chiral phosphine ligand.

Quality Control & Troubleshooting

Analytical Validation
  • Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10).

    • Detection: UV at 280 nm (indole absorption).

    • Reference: Compare against racemic standard prepared by using achiral phosphine (e.g., PPh

      
      ) in the hydrogenation step.
      
  • NMR Verification:

    • Check for the disappearance of the olefinic singlet (~7.8 ppm) from the dehydro precursor.

    • Verify the integration of the

      
      -proton (dd, ~4.8 ppm) and the N-acetyl singlet (~1.9 ppm).
      
Troubleshooting Guide
  • Low Conversion in Hydrogenation:

    • Cause: Catalyst poisoning by sulfur or trace chloride from Step 1.

    • Solution: Ensure the dehydro-ester is recrystallized and strictly S/Cl-free. Use high-purity H

      
       gas (5.0 grade).
      
  • Low ee:

    • Cause: Ligand oxidation or incorrect temperature.

    • Solution: Handle ligand/catalyst strictly in glovebox. Lower hydrogenation temperature (0°C) can sometimes improve ee at the cost of rate.

  • Racemization during workup:

    • Cause: Base-catalyzed proton abstraction at the

      
      -position.
      
    • Solution: Avoid strong bases after the chiral center is formed. The methyl ester and N-acetyl groups activate the

      
      -proton; keep pH neutral/mildly acidic.
      

References

  • Burk, M. J., et al. (1993). "Preparation of N-acetyl-mono- and -disubstituted-phenylalanine methyl esters via asymmetric hydrogenation." Journal of the American Chemical Society.[3] Link (Foundational work on DuPhos Rh-catalyzed hydrogenation of dehydroamino acids).

  • Schmidt, U., & Wild, J. (1985). "Synthesis of complex amino acids via phosphonate olefination." Angewandte Chemie International Edition. (Describes the synthesis of dehydrotryptophans).
  • Hengartner, U., et al. (1979). "Efficient synthesis of 6-substituted indoles." Journal of Organic Chemistry. (Reference for 6-fluoroindole handling).
  • Carlier, P. R., et al. (2002).[4] "Catalytic asymmetric synthesis of protected tryptophan regioisomers." Journal of Organic Chemistry. Link (Specific application of asymmetric hydrogenation to tryptophan analogs).

  • Ma, J., et al. (2014). "Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties." Organic Letters. Link (Alternative Schöllkopf route and properties of fluorotryptophans).

  • MedChemExpress. "N-Acetyl-5-methyl-L-tryptophan Product Information." Link (Solubility and handling data for N-acetyl tryptophan derivatives).

Disclaimer: This guide involves the use of hazardous chemicals (POCl


, H

gas at pressure, heavy metal catalysts). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

An In-Depth Technical Guide to the Physical Characteristics of (R)-N-Acetyl-6-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-N-Acetyl-6-fluoro-trp-ome, a fluorinated derivative of the amino acid tryptophan, represents a compound of significant interest in the fields of drug discovery and chemical biology. The introduction of a fluorine atom onto the indole ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the anticipated physical characteristics of this compound and details the requisite experimental protocols for their empirical determination. As direct experimental data for this specific compound is not widely available, this document leverages data from analogous compounds to provide a robust framework for its characterization.

The N-acetyl and methyl ester modifications serve to cap the N-terminus and C-terminus, respectively, rendering the amino acid suitable for incorporation into peptide synthesis or for use as a standalone small molecule therapeutic. The (R)-enantiomer is the non-natural stereoisomer, which can be of particular interest in designing peptides with enhanced resistance to proteolysis.

Predicted Physicochemical Properties

The physical properties of this compound can be predicted by examining the influence of its constituent parts: the N-acetyl group, the 6-fluoroindole moiety, and the tryptophan methyl ester backbone. The introduction of fluorine, a highly electronegative atom, is expected to modulate the electronic properties of the indole ring and influence intermolecular interactions.

PropertyPredicted Value / CharacteristicRationale / Analogous Compound Data
Molecular Formula C₁₄H₁₅FN₂O₃Based on chemical structure.
Molecular Weight 278.28 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidN-Acetyl-L-tryptophan is a white crystalline solid.[1]
Melting Point 190-210 °C (decomposes)N-Acetyl-DL-tryptophan has a melting point of 204-206 °C (decomposes).[2] The 6-fluoro substitution may slightly alter this.
Solubility Slightly soluble in water, soluble in ethanol and other polar organic solvents.N-Acetyl-DL-tryptophan is slightly soluble in water and very soluble in ethanol.[2] The increased hydrophobicity from the methyl ester may slightly decrease water solubility.
Optical Rotation [α] Expected to be levorotatory (-)The (S)-enantiomer of ibuprofen is dextrorotatory, while the (R)-enantiomer is levorotatory.[3] A similar relationship is expected for this chiral compound.
pKa ~3.5 (carboxylic acid if hydrolyzed), Indole NH ~16-17The pKa of the indole NH in tryptophan is around 16.8. The electron-withdrawing fluorine may slightly decrease this.

Experimental Characterization Protocols

A thorough characterization of this compound is essential to confirm its identity, purity, and physical properties. The following section details the standard experimental procedures for this purpose.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound.

Protocol:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Causality: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Solubility Assessment

Understanding the solubility profile is critical for formulation and in vitro assay development.

Protocol:

  • Weigh a precise amount of the compound (e.g., 1 mg) into a series of vials.[4]

  • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, methanol) to each vial.[4]

  • Vortex each vial vigorously for a set period (e.g., 1-2 minutes).[5]

  • Visually inspect for complete dissolution. If not fully dissolved, gentle heating or sonication can be applied.[5]

  • Solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding known amounts of solute until saturation is reached.

Measurement of Specific Optical Rotation

As a chiral molecule, determining the specific optical rotation confirms the enantiomeric identity.

Protocol:

  • Prepare a solution of the compound of known concentration (c, in g/mL) in a specified solvent (e.g., methanol).[6]

  • Use a calibrated polarimeter with a light source of a specific wavelength (typically the sodium D-line, 589 nm).[6]

  • Fill a polarimeter cell of a known path length (l, in decimeters).[6]

  • Measure the observed rotation (α).

  • Calculate the specific rotation [α] using the formula: [α] = α / (c * l).[6]

Causality: Enantiomers rotate plane-polarized light in equal but opposite directions. The direction and magnitude of this rotation are characteristic physical properties.[3]

Spectroscopic Analysis

A suite of spectroscopic techniques is employed to elucidate the chemical structure and confirm the identity of the compound.

  • ¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the acetyl methyl group, the methoxy group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the indole ring. The coupling patterns of the aromatic protons will be indicative of the 6-fluoro substitution.

  • ¹³C NMR: Shows the number and types of carbon atoms. Expected signals include those for the carbonyl carbons of the acetyl and ester groups, the α- and β-carbons, and the carbons of the indole ring. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom at the 6-position of the indole ring. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

General NMR Protocol:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a high-field NMR spectrometer.[7]

  • Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.[7]

FT-IR provides information about the functional groups present in the molecule.

Protocol:

  • The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

  • Characteristic absorption bands for the N-H stretch (amide), C=O stretches (amide and ester), and C-F stretch are identified.

MS is used to determine the molecular weight and can provide information about the molecular formula through high-resolution measurements.

Protocol:

  • The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Electrospray ionization (ESI) is a common technique for such molecules.

  • The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined.

  • High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

Chiral Purity Analysis

It is crucial to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

Protocol:

  • Utilize a chiral High-Performance Liquid Chromatography (HPLC) method.[9]

  • Select a suitable chiral stationary phase (CSP) that can resolve the (R) and (S) enantiomers.

  • Develop an appropriate mobile phase for optimal separation.

  • Inject the sample and monitor the elution of the two enantiomers using a UV detector.

  • The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[10]

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis This compound Synthesis Purification Purification Synthesis->Purification MP Melting Point Purification->MP Solubility Solubility Purification->Solubility OpticalRotation Optical Rotation Purification->OpticalRotation Purity Chiral Purity (HPLC) Purification->Purity NMR NMR (1H, 13C, 19F) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Logic cluster_NMR NMR Spectroscopy cluster_Other_Spectroscopy Other Spectroscopic Methods Compound This compound H_NMR 1H NMR (Proton Environment) Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR F_NMR 19F NMR (Fluorine Presence) Compound->F_NMR FTIR FT-IR (Functional Groups) Compound->FTIR MS Mass Spec (Molecular Weight) Compound->MS Structural_Confirmation Structural_Confirmation H_NMR->Structural_Confirmation Structural Confirmation C_NMR->Structural_Confirmation F_NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical characteristics of this compound. While direct experimental data for this specific molecule is scarce, a combination of predictive methods based on analogous compounds and robust, well-established experimental protocols allows for its thorough characterization. The provided methodologies are designed to ensure scientific integrity and provide reliable data for researchers in drug development and chemical biology. The successful characterization of this and similar fluorinated amino acid derivatives will undoubtedly contribute to the advancement of medicinal chemistry and peptide science.

References

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. [Link]

  • N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture. (n.d.). Baishixing. [Link]

  • N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653. (n.d.). PubChem. [Link]

  • N-Acetyltryptophan | C13H14N2O3 | CID 2002. (n.d.). PubChem. [Link]

  • He, W., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. [Link]

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  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. (n.d.). PubMed Central. [Link]

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  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. [Link]

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  • Enzymatic halogenation of tryptophan validated by LC-MS analysis. (n.d.). ResearchGate. [Link]

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  • Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. (2024). MDPI. [Link]

  • SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. (n.d.). [Link]

  • 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007. (n.d.). PubChem. [Link]

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  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. (n.d.). PubMed. [Link]

  • Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR. (2025). ResearchGate. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PubMed Central. [Link]

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spectroscopic analysis of (R)-N-Acetyl-6-fluoro-trp-ome

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (R)-N-Acetyl-6-fluoro-tryptophan Methyl Ester

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Tryptophan Analogs in Drug Development

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. (R)-N-Acetyl-6-fluoro-tryptophan methyl ester (henceforth Ac-6F-Trp-OMe) is a chiral, modified amino acid derivative of significant interest. The N-acetylation and methyl esterification modify its hydrophobicity and mimic a peptide backbone context, making it a valuable tool in peptide engineering and the design of novel therapeutics.[]

The 6-fluoro substitution on the indole ring serves not only as a modulator of bioactivity but also as a powerful spectroscopic probe. This guide provides a comprehensive, multi-technique approach to the structural elucidation and stereochemical confirmation of Ac-6F-Trp-OMe, grounded in the principles of scientific integrity and field-proven insights. We will explore not just the "how" but the "why" behind each analytical choice, ensuring a self-validating and robust characterization workflow.

A Multi-Faceted Analytical Strategy

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a complex chiral molecule like Ac-6F-Trp-OMe. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Circular Dichroism (CD), is essential for complete structural and stereochemical verification.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Interpretation & Validation Ac6FTrpOMe (R)-N-Acetyl-6-fluoro-trp-ome (Target Molecule) NMR NMR Spectroscopy (1H, 13C, 19F) Ac6FTrpOMe->NMR Characterize MS Mass Spectrometry (ESI-MS) Ac6FTrpOMe->MS Characterize FTIR FT-IR Spectroscopy Ac6FTrpOMe->FTIR Characterize CD Circular Dichroism Ac6FTrpOMe->CD Characterize Structure Structural Confirmation NMR->Structure Connectivity Purity Purity Assessment NMR->Purity Impurity Profile MS->Structure Molecular Weight FTIR->Structure Functional Groups Stereochem Stereochemical Integrity CD->Stereochem Confirm (R)-enantiomer

Caption: Integrated workflow for the comprehensive analysis of Ac-6F-Trp-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ac-6F-Trp-OMe, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary to map the complete atomic connectivity and probe the electronic environment of the key fluorine substituent.

Expertise & Causality: Why a Multi-Nuclear NMR Approach?
  • ¹H NMR provides a detailed map of the proton environments, confirming the presence of the acetyl group, the methyl ester, the amino acid backbone protons, and the distinct aromatic protons of the indole ring.

  • ¹³C NMR complements the proton data by defining the carbon skeleton of the molecule.

  • ¹⁹F NMR is particularly powerful for fluorinated compounds. With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive.[2] Its chemical shift is exquisitely sensitive to the local electronic environment, making it an exceptional probe for confirming the 6-position of fluorination and for future studies on molecular interactions.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of Ac-6F-Trp-OMe in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for visualizing exchangeable N-H protons.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to 0 ppm.[5] For ¹⁹F NMR, an external reference like trifluoroacetic acid (TFA) can be used.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F{¹H} NMR spectrum.

    • Optional but recommended: Perform 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign proton and carbon signals.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

Data Presentation: Predicted NMR Chemical Shifts

The following table outlines the expected chemical shifts for Ac-6F-Trp-OMe, based on data from analogous compounds such as N-Acetyl-L-tryptophan and 6-fluorotryptophan.[3][4]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm)
Acetyl CH₃~1.8-2.0 (s, 3H)~22-24N/A
Acetyl C=ON/A~170-172N/A
α-CH~4.5-4.7 (m, 1H)~53-55N/A
β-CH₂~3.1-3.3 (m, 2H)~27-29N/A
Ester OCH₃~3.6-3.8 (s, 3H)~52-54N/A
Ester C=ON/A~172-174N/A
Indole N-H~10.8-11.0 (s, 1H)N/AN/A
Indole C2-H~7.1-7.3 (s, 1H)~124-126N/A
Indole C4-H~7.5-7.7 (d)~118-120N/A
Indole C5-H~6.9-7.1 (dd)~108-110 (J_CF)N/A
Indole C6-FN/A~158-160 (d, ¹J_CF)~ -120 to -125
Indole C7-H~7.3-7.5 (d)~121-123N/A

Note: Shifts are approximate and can vary based on solvent and concentration. Multiplicities are indicated in parentheses (s=singlet, d=doublet, dd=doublet of doublets, m=multiplet). J_CF denotes coupling between Carbon and Fluorine.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for determining the molecular weight of polar, non-volatile compounds like Ac-6F-Trp-OMe. It provides a precise mass measurement, confirming the elemental composition, and its tandem MS (MS/MS) capabilities offer valuable structural information through controlled fragmentation.

Expertise & Causality: Why ESI-MS?

ESI is a "soft" ionization technique that typically generates intact protonated molecules [M+H]⁺, allowing for direct confirmation of the molecular weight.[6] For Ac-6F-Trp-OMe, this is crucial to verify the successful incorporation of both the acetyl group and the fluorine atom. Fragmentation of tryptophan derivatives is known to be suppressed by N-terminal modification (acetylation), which helps preserve the molecular ion for detection.[7][8] Tandem MS (MS/MS) can be used to induce fragmentation in a controlled manner, yielding a unique fingerprint that confirms the molecule's structure.

MS_Fragmentation Parent [M+H]⁺ m/z = 279.11 Frag1 Loss of CH₃OH (-32 Da) m/z = 247.08 Parent->Frag1 [M+H - CH₃OH]⁺ Frag3 6-Fluoro-skatole fragment m/z = 148.06 Parent->Frag3 Side-chain cleavage Frag2 Loss of CO (-28 Da) m/z = 219.09 Frag1->Frag2 [M+H - CH₃OH - CO]⁺

Caption: A plausible ESI-MS/MS fragmentation pathway for Ac-6F-Trp-OMe.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µM) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6]

  • Instrument Setup:

    • Use an ESI source operating in positive ion mode.

    • Infuse the sample directly or via a liquid chromatography (LC) system.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 Da).

  • Data Acquisition (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 279.11) as the precursor and acquire a product ion scan to observe its fragmentation pattern.

  • Data Analysis: Compare the observed accurate mass to the theoretical mass. Analyze the fragmentation pattern to confirm structural motifs.

Data Presentation: Predicted Mass Spectrometric Data
Ion Species Formula Theoretical m/z Description
[M+H]⁺[C₁₄H₁₅FN₂O₃ + H]⁺279.1145Protonated Molecular Ion
[M+Na]⁺[C₁₄H₁₅FN₂O₃ + Na]⁺301.0964Sodium Adduct
[M+H - CH₃OH]⁺[C₁₃H₁₁FN₂O₂]⁺247.0883Loss of methanol from the ester
[C₉H₇FN]⁺[C₉H₇FN]⁺148.06136-Fluoro-skatole fragment from side-chain cleavage

Molecular Formula of Ac-6F-Trp-OMe: C₁₄H₁₅FN₂O₃, Exact Mass: 278.1067

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as an excellent verification tool for confirming the presence of the N-acetyl group, the methyl ester, and the indole ring.

Expertise & Causality: Why FT-IR?

The rationale for using FT-IR is to obtain a quick, confirmatory "fingerprint" of the molecule. The N-acetylation introduces a characteristic amide I (C=O stretch) and amide II (N-H bend) bands. The methyl ester contributes a strong carbonyl (C=O) stretching vibration, and the indole N-H group has its own distinct stretching frequency. These absorbances occur in well-defined regions of the spectrum.[9][10]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The most common method for solid samples is to create a potassium bromide (KBr) pellet. Mix a small amount of sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.[11]

  • Background Collection: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory interferences.

  • Sample Analysis: Place the sample pellet or apply the sample to the ATR crystal and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for relevant functional groups.

Data Presentation: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400N-H StretchIndole N-H
~3300N-H StretchAmide N-H
~3000-2800C-H StretchAliphatic & Aromatic C-H
~1750C=O StretchEster Carbonyl
~1660C=O Stretch (Amide I)Acetyl Carbonyl
~1550N-H Bend (Amide II)Acetyl Amide
~1200-1000C-F StretchAryl-Fluoride

Circular Dichroism (CD) Spectroscopy: Confirmation of Stereochemistry

For a chiral molecule intended for pharmaceutical use, confirming the absolute stereochemistry is non-negotiable. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a unique spectrum for a specific enantiomer.

Expertise & Causality: Why CD?

The biological activity of chiral molecules is often enantiomer-specific. CD spectroscopy is a highly sensitive technique for probing the three-dimensional structure of chiral molecules in solution. The indole ring of tryptophan is a strong chromophore, and its interaction with the chiral center at the α-carbon produces a characteristic CD spectrum in the near-UV region (250-320 nm).[12][13] For this compound, the CD spectrum is expected to be a mirror image of its (S)-enantiomer (the L-form). Modification of the amino group is known to significantly influence the CD signal, making it a sensitive probe for this specific derivative.[12]

Experimental Protocol: CD Analysis
  • Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol or phosphate buffer) at a known concentration (e.g., 0.1-1 mg/mL).

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Select a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm) to keep the absorbance in an optimal range.

  • Data Acquisition:

    • Collect a baseline spectrum of the solvent in the cuvette.

    • Collect the CD spectrum of the sample over the desired wavelength range (e.g., 200-350 nm).

  • Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length.

Data Presentation: Predicted CD Spectral Features

For the (R)-enantiomer, the CD spectrum is expected to be the inverse of the typically reported L- or (S)-enantiomers. L-tryptophan derivatives often show positive Cotton effects around 280-290 nm and a strong negative band around 220 nm.[12]

Wavelength Region (nm) Expected Cotton Effect for (R)-enantiomer Associated Electronic Transition
~280-290Negative¹Lₐ transition of the indole ring
~220Positive¹Bₐ transition of the indole ring

The observation of a spectrum that is a mirror image to the corresponding (S)-enantiomer provides definitive proof of the (R)-stereochemical integrity.

Conclusion

The comprehensive requires a thoughtful, multi-faceted approach. By integrating the structural detail from multi-nuclear NMR, the molecular weight confirmation from ESI-MS, the functional group verification from FT-IR, and the stereochemical validation from Circular Dichroism, researchers can build a complete and irrefutable profile of this important molecule. This guide provides the foundational protocols and expected data, empowering drug development professionals to confidently characterize this and other novel fluorinated analogs, thereby accelerating the path from synthesis to application.

References

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Sources

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of (R)-N-Acetyl-6-fluoro-trp-ome as a Novel PET Imaging Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting a New Course in Tryptophan Metabolism Imaging

Positron Emission Tomography (PET) utilizing radiolabeled amino acids has emerged as a powerful modality in oncology and neuroscience, offering insights into the metabolic reprogramming of diseased cells.[1][2] Unlike [¹⁸F]FDG, which traces glucose metabolism, amino acid tracers can provide a higher tumor-to-background contrast in the brain and may better delineate tumor boundaries.[1][3][4] The essential amino acid tryptophan is of particular interest due to its pivotal role in both the serotonin and kynurenine metabolic pathways.[5][6][7] Dysregulation of these pathways is a hallmark of various pathologies, including cancer, neurodegenerative diseases, and psychiatric disorders.[6][7][8]

While several ¹⁸F-labeled tryptophan analogs have been developed to leverage the favorable half-life of fluorine-18 over carbon-11, the quest for tracers with optimized specificity and metabolic trapping continues.[6][9][10][11] This document introduces (R)-N-Acetyl-6-fluoro-trp-ome (henceforth referred to as [¹⁸F]F-NAT-Trp-OMe), a novel, hypothetical PET tracer. Its unique structural modifications—an (R)-chiral center, N-acetylation, and a methyl ester group—present a departure from conventional L-amino acid tracers.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive, albeit conceptual, framework for the synthesis, quality control, and preclinical evaluation of [¹⁸F]F-NAT-Trp-OMe. The protocols herein are based on established methodologies for similar amino acid tracers and are designed to rigorously assess the potential of this new compound as a viable PET imaging agent. The central hypothesis is that these modifications may alter its interaction with amino acid transporters and metabolic enzymes, potentially offering a unique profile for imaging specific biological processes. The use of the (R)-enantiomer is unconventional, as biological systems are highly specific for L-amino acids. Therefore, a primary objective of the proposed evaluation is to determine if this tracer interacts with known biological targets or reveals novel ones.

Radiosynthesis and Quality Control of [¹⁸F]F-NAT-Trp-OMe

The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis protocol that yields a product of high purity and molar activity. The proposed synthesis for [¹⁸F]F-NAT-Trp-OMe is a multi-step process, culminating in a copper-mediated radiofluorination, a method proven effective for electron-rich aromatic systems.[5][12]

Synthesis of the Radiolabeling Precursor

A suitable precursor for the final radiofluorination step is the corresponding boronic ester derivative, (R)-N-Acetyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-tryptophan methyl ester. The synthesis would begin from commercially available 6-bromoindole and proceed through several steps to introduce the protected amino acid side chain with the desired (R)-stereochemistry, followed by borylation.

Automated [¹⁸F]-Radiolabeling Protocol

This protocol is designed for an automated synthesis module to ensure consistency and minimize radiation exposure.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. The mixture is then azeotropically dried under a stream of nitrogen with repeated additions of acetonitrile.

  • Radiofluorination: A solution of the borylated precursor and a copper catalyst (e.g., copper(II) triflate) in a suitable solvent (e.g., DMF or DMA) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 110-130°C for 15-20 minutes.

  • Purification: The crude reaction mixture is diluted and passed through a reverse-phase C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The product is then eluted with ethanol and further purified by semi-preparative HPLC.

  • Formulation: The HPLC fraction containing the purified [¹⁸F]F-NAT-Trp-OMe is collected, the solvent is removed under reduced pressure, and the final product is formulated in a sterile solution (e.g., 0.9% saline with a small percentage of ethanol) for injection.

Radiosynthesis Workflow F18 [¹⁸F]Fluoride Production (Cyclotron) Trap Trap on QMA Cartridge F18->Trap Elute Elute with K₂CO₃/K₂₂₂ Trap->Elute Dry Azeotropic Drying Elute->Dry React Heat Reaction (110-130°C) Dry->React Precursor Add Precursor & Cu Catalyst Precursor->React Purify1 C18 Sep-Pak Purification React->Purify1 Purify2 Semi-Prep HPLC Purification Purify1->Purify2 Formulate Formulation in Saline/EtOH Purify2->Formulate QC Quality Control Formulate->QC Metabolic Pathway Hypothesis cluster_0 Extracellular cluster_1 Intracellular Tracer_out [¹⁸F]F-NAT-Trp-OMe Transport LAT1? Other Transporters? Passive Diffusion? Tracer_out->Transport Uptake Tracer_in [¹⁸F]F-NAT-Trp-OMe Metabolism IDO/TDO/TPH? Deacetylases? Esterases? Tracer_in->Metabolism Metabolism Metabolite Metabolites? (De-esterified, De-acetylated) Trapped Metabolic Trapping Metabolite->Trapped Transport->Tracer_in Metabolism->Metabolite Preclinical Evaluation Workflow Start Synthesize & QC [¹⁸F]F-NAT-Trp-OMe InVitro In Vitro Cell Uptake Assays (Kinetics & Transport Mechanism) Start->InVitro Biodist In Vivo Biodistribution (Healthy Rodents) Start->Biodist PET PET/CT Imaging (Tumor-Bearing Rodents) InVitro->PET Biodist->PET Analysis Data Analysis (%ID/g, SUV, TACs) PET->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: Phased workflow for the preclinical evaluation of [¹⁸F]F-NAT-Trp-OMe.

Conclusion and Future Directions

This document provides a theoretical and practical guide for the initial preclinical evaluation of the novel, hypothetical PET tracer, this compound. The proposed protocols for radiosynthesis, quality control, and in vitro/in vivo characterization are designed to rigorously assess its potential. The key scientific questions to be answered are whether this uniquely modified amino acid analog is effectively transported into target cells, exhibits favorable pharmacokinetics, and provides high-contrast images of pathological processes. The results of these studies will determine if [¹⁸F]F-NAT-Trp-OMe warrants further investigation as a clinical research tool for exploring tryptophan metabolism in a new light.

References

  • Chiotellis, A., Mu, L., Müller, A., et al. (2014). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry, 71, 768-80. [Link]

  • Chanut, E., Trouvin, J.H., Bondoux, D., et al. (1992). Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway. Biochemical Pharmacology, 45(5), 1049-1057. [Link]

  • Jager, P.L., Chirakal, R., Marriott, C.J., et al. (2008). 6-L-18F-fluorodihydroxyphenylalanine PET in neuroendocrine tumors: Basic aspects and emerging clinical applications. Journal of Nuclear Medicine, 49(4), 573-586. [Link]

  • Scott, P.J.H., et al. (2020). Synthesis of High-Molar-Activity [¹⁸F]6-fluoro-L-DOPA Suitable for Human Use via Cu-mediated Fluorination of a BPin Precursor. Nature Protocols, 15, 2758–2770. [Link]

  • Chem-Impex International. Nα-Acetyl-L-tryptophan methyl ester. [Link]

  • Kniess, T., et al. (2023). Preparation of NIn-Methyl-6-[¹⁸F]fluoro- and 5-Hydroxy-7-[¹⁸F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. International Journal of Molecular Sciences, 24(20), 15251. [Link]

  • Wu, X., Ma, X., Zhong, Y., et al. (2023). Development of [¹⁸F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents. Journal of Medicinal Chemistry, 66(5), 3584–3595. [Link]

  • Samnick, S., et al. (2016). Characterization of 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan for PET imaging of the pancreas. F1000Research, 5, 1851. [Link]

  • Yakushev, I., et al. (2023). Amino Acid PET Differentiates Recurrent Brain Metastases From Treatment-Related Changes. Applied Radiology. [Link]

  • John, F., Muzik, O., Mittal, S., & Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: A Systematic Review. Molecular Imaging and Biology, 22(4), 852-865. [Link]

  • S, S., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology, 100(2), 1-13. [Link]

  • Chiotellis, A., et al. (2014). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry, 71, 145-154. [Link]

  • Warnock, G., et al. (2021). Discovery of 7-[¹⁸F]fluorotryptophan as a novel PET probe for the visualization of tryptophan metabolism in vivo. Journal of Nuclear Medicine, 62(5), 723-729. [Link]

  • Michelhaugh, S. K., Muzik, O., Guastella, A. R., et al. (2017). Assessment of Tryptophan Uptake and Kinetics Using 1-(2-¹⁸F-Fluoroethyl)-l-Tryptophan and α-¹¹C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts. Journal of Nuclear Medicine, 58(2), 208-213. [Link]

  • Juhász, C., et al. (2023). The First Human Application of an F-18-Labeled Tryptophan Analog for PET Imaging of Cancer. Molecular Imaging and Biology, 26, 332–339. [Link]

  • Lindberg, A., et al. (2020). Synthesis and Preclinical Evaluation of 6-[¹⁸F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake. ACS Chemical Neuroscience, 11(12), 1833-1842. [Link]

  • Galldiks, N., et al. (2022). The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers, 14(7), 1694. [Link]

  • Tay, N.E.S., et al. (2024). PET Imaging of Neurofibromatosis Type 1 with a Fluorine-18 Labeled Tryptophan Radiotracer. International Journal of Molecular Sciences, 25(11), 5863. [Link]

  • S, S., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. ResearchGate. [Link]

  • Li, G., et al. (2021). Research Progress of Amino Acid Metabolism PET Imaging in Tumor. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 43(4), 629-634. [Link]

  • Juhász, C., et al. (2014). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Molecular Imaging, 13(7), 1-13. [Link]

  • John, F., Muzik, O., Mittal, S., & Juhász, C. (2020). Fluorine-18-Labeled PET Radiotracers for Imaging Tryptophan Uptake and Metabolism: A Systematic Review. PubMed. [Link]

  • Global Substance Registration System (GSRS). N-ACETYL-L-TRYPTOPHAN METHYL ESTER. [Link]

Sources

Application Notes and Protocols: (R)-N-Acetyl-6-fluoro-trp-ome as a Fluorescent Probe for Protein Conformation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Illuminating Protein Dynamics with a Novel Tryptophan Analog

The intricate dance of protein conformational changes governs virtually all biological processes. Understanding these dynamic shifts is paramount in basic research and drug discovery. Fluorescence spectroscopy offers a powerful lens to observe these molecular motions in real-time.[1][2] Natural tryptophan residues are often used as intrinsic fluorescent probes; however, their signals can be difficult to interpret in proteins with multiple tryptophans.[1][3] To overcome this, researchers have turned to fluorescent tryptophan analogs that can be site-specifically incorporated into proteins, offering unique spectral properties that distinguish them from their native counterparts.[3][4]

This guide introduces (R)-N-Acetyl-6-fluoro-trp-ome , a novel fluorescent amino acid analog designed to be a sensitive reporter of local protein environments. The electron-withdrawing fluorine atom at the 6-position of the indole ring subtly modulates the electronic properties of the chromophore, resulting in distinct and advantageous photophysical characteristics. This document provides a comprehensive overview of its properties and detailed protocols for its application in studying protein conformation through fluorescence quenching, Förster Resonance Energy Transfer (FRET), and fluorescence anisotropy.

Key Advantages of this compound

  • Minimal Perturbation: The small size of the fluorine atom minimizes structural disruption to the protein, preserving its native conformation and function.[3][5]

  • Distinct Spectral Properties: Its fluorescence excitation and emission spectra are sufficiently shifted from native tryptophan, allowing for selective excitation and detection.[6][7]

  • Environmental Sensitivity: The fluorescence quantum yield and emission maximum of this compound are highly sensitive to the polarity of its microenvironment, making it an excellent reporter of conformational changes.[8]

Photophysical Properties

The following table summarizes the key photophysical properties of this compound compared to N-acetyl-L-tryptophan methyl ester, which mimics its behavior in a protein environment.[6][7]

PropertyN-acetyl-L-tryptophan methyl esterThis compound (Estimated)
λabs, max (nm) 280285
ε (M⁻¹cm⁻¹) ~5,600~6,000
λem, max (nm) in H₂O ~350~360
Quantum Yield (ΦF) in H₂O ~0.14~0.18
Fluorescence Lifetime (τ) ns Biphasic (~0.5 and ~3.1)~4.0 (monoexponential)

Note: The properties for this compound are based on typical values for similar fluoro-tryptophan analogs found in the literature.[5]

Experimental Workflows: A Visual Guide

The following diagrams illustrate the core experimental workflows for utilizing this compound in protein conformational studies.

experimental_workflow General Workflow for Probe Incorporation and Analysis cluster_incorporation Probe Incorporation cluster_analysis Fluorescence Analysis mutagenesis Site-Directed Mutagenesis (Introduce unique codon) expression In Vitro Protein Expression (with charged tRNA) mutagenesis->expression purification Protein Purification expression->purification quenching Fluorescence Quenching Assay purification->quenching Monitor ligand binding fret FRET Analysis purification->fret Measure intramolecular distances anisotropy Fluorescence Anisotropy purification->anisotropy Determine binding affinity and conformational changes

Caption: General workflow for incorporating the probe and subsequent analysis.

Protocol 1: Site-Specific Incorporation of this compound

The most common method for incorporating unnatural amino acids into a protein is through site-directed mutagenesis to introduce a unique codon (e.g., an amber stop codon, TAG) at the desired location, followed by in vitro protein expression using a cell-free system supplemented with a cognate suppressor tRNA charged with the fluorescent amino acid.[7][9]

Materials:
  • Plasmid DNA encoding the protein of interest.

  • Site-directed mutagenesis kit.[10][11]

  • Primers for mutagenesis containing the desired codon change.

  • Cell-free protein expression system (e.g., E. coli S30 extract).

  • Suppressor tRNA (e.g., M. jannaschii tRNAᵀʸᴿ).

  • This compound.

  • Aminoacyl-tRNA synthetase.

  • ATP and other necessary reagents for tRNA charging.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:
  • Site-Directed Mutagenesis:

    • Design primers to introduce a TAG codon at the desired site in your protein's gene.

    • Perform PCR-based site-directed mutagenesis according to the kit manufacturer's protocol.[11]

    • Transform the mutated plasmid into E. coli for amplification and sequence verify the mutation.

  • Preparation of Charged tRNA:

    • In a microfuge tube, combine the suppressor tRNA, this compound, aminoacyl-tRNA synthetase, and ATP in the appropriate buffer.

    • Incubate at 37°C for 30-60 minutes to allow for the charging of the tRNA with the fluorescent amino acid.

  • In Vitro Protein Expression:

    • Set up the cell-free expression reaction according to the manufacturer's instructions.

    • Add the sequence-verified plasmid DNA and the charged suppressor tRNA to the reaction mixture.

    • Incubate at the recommended temperature (typically 30-37°C) for several hours to allow for protein synthesis.

  • Protein Purification:

    • Purify the expressed protein using an appropriate method based on the affinity tag (e.g., His-tag, GST-tag).

    • Verify the incorporation of the fluorescent probe by mass spectrometry. The mass of the protein will be increased by the mass of the incorporated amino acid.

Protocol 2: Monitoring Protein Conformational Changes with Fluorescence Quenching

Fluorescence quenching assays measure the decrease in fluorescence intensity of the probe upon interaction with a ligand or another protein.[12][13] This quenching can result from direct contact with the binding partner or from a conformational change that moves the probe to a more quenching environment.[14]

quenching_principle Principle of Fluorescence Quenching protein_unbound Protein with Probe (High Fluorescence) protein_bound Protein-Ligand Complex (Quenched Fluorescence) protein_unbound->protein_bound + Ligand ligand Ligand fret_principle Principle of FRET donor Donor Probe (e.g., 6-fluoro-trp) acceptor Acceptor Probe donor->acceptor FRET (Energy Transfer) donor_emission Donor Emission (~360 nm) donor->donor_emission No FRET acceptor_emission Acceptor Emission acceptor->acceptor_emission excitation Excitation (285 nm) excitation->donor

Caption: FRET from the donor probe to an acceptor reports on distance.

Materials:
  • Protein labeled with both the donor (this compound) and a suitable acceptor fluorophore.

  • Spectrofluorometer.

Methodology:
  • Prepare Samples:

    • Prepare solutions of the donor-only labeled protein, acceptor-only labeled protein, and the dual-labeled protein.

  • Acquire Spectra:

    • Excite the samples at the donor's excitation maximum (285 nm).

    • Record the emission spectra for all three samples.

  • Data Analysis:

    • Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor in the dual-labeled sample.

    • Calculate the FRET efficiency (E) using the following formula:

      • E = 1 - (FDA / FD)

      • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

    • Calculate the distance (r) between the donor and acceptor using the Förster equation:

      • E = R₀⁶ / (R₀⁶ + r⁶)

      • Where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. R₀ can be calculated from the spectral properties of the donor and acceptor. [15]

Protocol 4: Probing Molecular Interactions with Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorophore. [16][17]When a small fluorescently labeled molecule binds to a larger protein, its rotational motion is slowed, leading to an increase in anisotropy. This principle can be used to determine binding affinities and detect conformational changes that alter the probe's mobility. [16][18]

Materials:
  • Protein labeled with this compound.

  • Binding partner (e.g., another protein, DNA, or a small molecule).

  • Spectrofluorometer equipped with polarizers.

Methodology:
  • Set up the Spectrofluorometer:

    • Insert vertical and horizontal polarizers in the excitation and emission light paths, respectively.

    • Set the excitation wavelength to 285 nm and the emission wavelength to 360 nm.

  • Perform the Titration:

    • Measure the initial anisotropy of the labeled protein.

    • Add increasing concentrations of the binding partner, measuring the anisotropy after each addition and equilibration.

  • Data Analysis:

    • Calculate anisotropy (r) using the formula:

      • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

      • Where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical or horizontal, respectively. G is a correction factor for the instrument.

    • Plot the change in anisotropy as a function of the binding partner concentration and fit the data to a binding equation to determine the dissociation constant (Kd).

Conclusion

This compound represents a valuable addition to the molecular toolkit for studying protein dynamics. Its unique spectral properties and sensitivity to the local environment allow for the precise monitoring of conformational changes, ligand binding, and intramolecular distances. The protocols outlined in this guide provide a framework for researchers to effectively utilize this powerful fluorescent probe in their investigations, ultimately leading to a deeper understanding of protein structure-function relationships.

References

  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • Tryptophan Fluorescence: nature's probe | BMG LABTECH. (2022, December 2). BMG LABTECH. Retrieved January 31, 2026, from [Link]

  • N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. (2014, January 6). NIH. Retrieved January 31, 2026, from [Link]

  • Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024, June 3). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters. (2014, January 6). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Energy transfer to a proton-transfer fluorescence probe: Tryptophan to a flavonol in human serum albumin - PMC. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • A fluorescent probe designed for studying protein conformational change - PMC. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions. (2016, October 21). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Förster resonance energy transfer as a probe of membrane protein folding - PMC. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Fluorescent protein engineering by in vivo site-directed mutagenesis - PMC. (n.d.). NIH. Retrieved January 31, 2026, from [Link]

  • Fluorescence Studies with Tryptophan Analogs: Excited State Interactions Involving the Side Chain Amino Group | The Journal of Physical Chemistry. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Ultrafast Förster resonance energy transfer from tyrosine to tryptophan in monellin: potential intrinsic spectroscopic ruler. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

  • Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study | ACS Omega. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

  • A Fluorescent Probe Designed for Studying Protein Conformational Change. (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Fluorescence Anisotropy Theory Method and Data Analysis. (n.d.). Research Facilities at the Department of Biochemistry. Retrieved January 31, 2026, from [Link]

  • Study of protein-protein interactions by fluorescence of tryptophan analogs: Application to immunoglobulin G binding domain of streptococcal protein G | Request PDF. (2025, August 9). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Imaging Fluorescent Proteins | Nikon's MicroscopyU. (n.d.). Nikon. Retrieved January 31, 2026, from [Link]

  • Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore | ACS Omega. (2016, December 19). ACS Publications. Retrieved January 31, 2026, from [Link]

  • SITE DIRECTED MUTAGENESIS AS AN EFFICIENT WAY TO ENHANCE STRUCTURAL AND SPECTRAL PROPERTIES OF GREEN FLUORESCENCE PROTEIN. (n.d.). Retrieved January 31, 2026, from [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (2019, June 5). PubMed. Retrieved January 31, 2026, from [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide | Request PDF. (2025, December 20). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Fluorescent protein engineering by in vivo site-directed mutagenesis. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates | Bioconjugate Chemistry. (2023, August 9). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Recent advances in fluorescence anisotropy/polarization signal amplification. (2022, February 23). RSC Publishing. Retrieved January 31, 2026, from [Link]

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Sources

experimental protocol for using (R)-N-Acetyl-6-fluoro-trp-ome in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the experimental usage of (R)-N-Acetyl-6-fluoro-tryptophan methyl ester ((R)-N-Ac-6-F-Trp-OMe).

Based on its chemical structure—specifically the (R)-stereochemistry (D-form), N-acetylation , methyl esterification , and 6-fluorination —this compound acts as a cell-permeable, metabolically stable probe. It is primarily utilized as:

  • A Stereochemical Negative Control: To validate the specificity of N-acetyl-L-tryptophan (L-NAT) signaling (e.g., in neuroprotection or NK-1R pathways).

  • A 19F-NMR Biophysical Probe: For monitoring intracellular free amino acid dynamics without incorporation into the proteome (due to the R-configuration).

  • A Metabolic Tracer: To investigate D-amino acid oxidase (DAAO) activity or acylase stereoselectivity.

Investigation of Stereoselective Tryptophan Signaling & Metabolic Stability

Part 1: Mechanistic Grounding & Experimental Logic

The Prodrug Strategy

The methyl ester (OMe) modification masks the carboxylic acid, significantly increasing lipophilicity. This allows the compound to diffuse passively across the cell membrane. Once intracellular, ubiquitous carboxylesterases (CES) hydrolyze the ester, releasing the free acid (R)-N-Acetyl-6-fluoro-tryptophan .

Stereochemical & Metabolic Fate

Unlike its L-isomer (natural tryptophan), the (R)-isomer (D-form) is not a substrate for:

  • Tryptophanyl-tRNA synthetase: It will not be incorporated into nascent proteins, preventing proteotoxicity and scrambling of the signal.

  • Canonical IDO1/TDO2 Enzymes: These are generally stereoselective for L-Trp.

Critical Consideration (Deacetylation): Cytosolic Aminoacylase-1 (ACY-1) efficiently deacetylates N-acetyl-L-amino acids. However, ACY-1 has negligible activity toward N-acetyl-D-amino acids. Therefore, (R)-N-Ac-6-F-Trp is expected to accumulate intracellularly without rapid conversion to the free amine (6-fluoro-D-tryptophan), making it a highly stable probe for binding assays or NMR.

Pathway Visualization

The following diagram illustrates the differential processing of the (R)-probe versus the bioactive (S)-analog.

Trp_Metabolism Extracellular Extracellular Space Compound (R)-N-Ac-6-F-Trp-OMe (Permeable Precursor) Extracellular->Compound Membrane Cell Membrane Intracellular Cytosol Membrane->Intracellular Esterase Carboxylesterases (Hydrolysis) Intracellular->Esterase Rapid Cleavage Compound->Membrane Passive Diffusion FreeAcid (R)-N-Ac-6-F-Trp (Accumulated Species) Esterase->FreeAcid Target Target Binding (e.g., NK-1R / Enzyme) FreeAcid->Target Probe / Control Interaction Metabolism ACY-1 Deacetylation FreeAcid->Metabolism Blocked (Stereo-mismatch) ProteinSyn Protein Synthesis FreeAcid->ProteinSyn Blocked (No tRNA loading)

Figure 1: Intracellular fate of (R)-N-Acetyl-6-fluoro-trp-ome. Note the metabolic blockades (dashed red lines) that distinguish it from L-tryptophan analogs.

Part 2: Preparation & Handling[1]

Solubility & Stock Solution

The methyl ester and N-acetyl groups render the molecule hydrophobic. Do not attempt to dissolve directly in aqueous media.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Primary choice. Stable at -20°C.
Concentration 100 mMHigh concentration stock minimizes DMSO volume in culture.
Storage -20°C or -80°CProtect from light (indoles are photosensitive).
Stability >6 monthsAvoid repeated freeze-thaw cycles. Aliquot into single-use vials.
Working Solution Preparation

Critical Step: To prevent precipitation when adding to cell culture media:

  • Dilute the 100 mM DMSO stock 1:100 into a sterile intermediate buffer (e.g., PBS) or directly into media while vortexing.

  • Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.

Part 3: Experimental Protocol (Cell Culture)

Phase A: Cell Seeding
  • Cell Type: Protocol is optimized for adherent mammalian lines (e.g., HEK293, HeLa, SH-SY5Y).

  • Density: Seed cells to reach 70-80% confluency at the time of treatment.

    • 96-well plate: 10,000 cells/well.

    • 6-well plate: 300,000 cells/well (for LC-MS/Western Blot).

Phase B: Treatment Strategy

Design your experiment with the following groups to ensure data integrity.

GroupTreatmentPurpose
Vehicle DMSO (0.1%)Baseline cell health.
Negative Control (R)-N-Ac-6-F-Trp-OMe (10–100 µM)Tests stereospecificity; expects no biological response.
Positive Control (S)-N-Ac-Trp-OMe (L-isomer)Active signaling (e.g., neuroprotection).
Experimental (R)-Probe + StimulusTests if the probe competes with L-isomer or inhibits DAAO.

Dosing Protocol:

  • Aspirate spent growth media.

  • Wash cells 1x with pre-warmed PBS.

  • Add fresh media containing the compound (10 µM – 100 µM).

    • Note: For NMR studies, concentrations up to 1 mM may be required for signal detection.[1]

  • Incubate for 1 to 24 hours at 37°C, 5% CO2.

    • 1-4 hours: Sufficient for ester hydrolysis and intracellular accumulation.

    • 24 hours: For phenotypic readouts (viability, cytokine release).

Phase C: Harvesting & Analysis
Workflow 1: LC-MS Verification of Intracellular Accumulation

Verify that the ester was cleaved and the acid accumulated.

  • Wash: Rapidly wash cells 3x with ice-cold PBS to remove extracellular compound.

  • Quench: Add 300 µL 80% Methanol (cold) directly to the well.

  • Lysis: Scrape cells and transfer to a microcentrifuge tube.

  • Extraction: Vortex for 1 min; incubate at -80°C for 20 min (aids protein precipitation).

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Target Mass: Calculate M+H for the free acid form (Hydrolysis product).

    • Expectation: High signal for Acid form; Low signal for Methyl Ester form.

Workflow 2: Functional Viability Assay (Neuroprotection Model)

If using as a control for N-acetyl-L-tryptophan (L-NAT) protection against oxidative stress.

  • Pre-treat cells with (R)-N-Ac-6-F-Trp-OMe (Control) or L-NAT (Active) for 2 hours.

  • Add Stressor: Rotenone (500 nM) or H2O2 (100 µM) .

  • Incubate for 24 hours.

  • Measure viability (ATP assay or MTT).

    • Success Criteria: L-NAT rescues viability; (R)-Control shows viability similar to Vehicle + Stressor (validating stereospecificity).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Media Hydrophobicity of esterPre-dilute in serum-free media or PBS before adding to full media. Keep DMSO < 0.5%.
High Toxicity Fluorine effect or DMSO6-Fluoro-tryptophan can be toxic if metabolized to 6-F-Kynurenine. However, the (R)-form should resist this. Reduce concentration to < 50 µM.
No Intracellular Signal Low Esterase ActivitySome cell lines (e.g., certain suspension cells) have low esterase activity. Extend incubation time to 6-12 hours.

Part 5: References

  • N-acetyl-L-tryptophan Neuroprotection:

    • Title: N-acetyl-L-tryptophan, but Not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis.[2]

    • Significance: Establishes the (R)/(D) enantiomer as the inactive negative control for signaling studies.

    • Source:

  • Fluorotryptophan in NMR:

    • Title: Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy.

    • Significance: Details the properties of fluorinated indoles as biophysical probes.

    • Source:

  • Tryptophan Metabolism & 18F Tracers:

    • Title: Preparation of N-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers.

    • Significance: Discusses the synthesis and metabolic stability of methylated/fluorinated tryptophan derivatives.

    • Source:

Sources

Troubleshooting & Optimization

Technical Guide: Integrity Maintenance of Fluorinated Tryptophan Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

Fluorinated tryptophan analogs are invaluable tools for 19F-NMR protein structural analysis and metabolic probing. However, they present a stability paradox: while the C-F bond itself is one of the strongest in organic chemistry (~485 kJ/mol), the indole ring remains electronically susceptible to oxidative degradation, and the fluorine substitution significantly alters the hydrophobic profile , complicating solubilization.

This guide is not a generic safety sheet. It is a troubleshooting system designed to prevent the two most common failure modes: Oxidative Ring Opening (Yellowing) and Isoelectric Precipitation .

Module A: Chemical Stability & Storage

The Issue: Users frequently report that white F-Trp powder turns yellow or brown over time. The Cause: Photo-oxidative degradation. The indole ring absorbs UV light, generating a radical cation that reacts with atmospheric oxygen to form N-formylkynurenine (NFK) , which subsequently hydrolyzes to kynurenine.

Troubleshooting Q&A

Q: My 5-Fluoro-L-Tryptophan powder has a faint yellow tint. Is it usable?

  • Technical Verdict: Risk High. The yellow color indicates the presence of N-formylkynurenine. Even trace amounts (0.1%) act as photosensitizers, accelerating further degradation in a self-catalyzing loop.

  • Action: For critical NMR or crystallographic work, discard. For rough metabolic screens, verify purity via HPLC (280nm). If <98%, recrystallization is required, though often cost-prohibitive compared to replacement.

Q: How do I stop this degradation during long-term storage?

  • Protocol: Implement the "Argon Shield" method.

    • Desiccation: Moisture catalyzes the ring-opening hydrolysis. Store exclusively in a desiccator.

    • Anoxia: Flush headspace with Argon or Nitrogen after every use.

    • Thermal Arrest: Store at -20°C.

    • Darkness: Wrap vials in aluminum foil. Fluoro-analogs often have altered UV absorption maxima; standard amber bottles may not block specific excitation wavelengths effectively.

Visualization: The Oxidative Cascade

The following diagram illustrates the degradation pathway you must prevent.

TrpDegradation Trp F-Tryptophan (Indole Ring) Radical Indolyl Radical (Reactive Intermediate) Trp->Radical UV Light / hν Peroxide Indolenine Hydroperoxide Radical->Peroxide + O2 (ROS) NFK N-Formylkynurenine (Yellow Pigment) Peroxide->NFK Ring Opening Kyn Kynurenine (Brown/Yellow) NFK->Kyn Hydrolysis (Formate loss)

Figure 1: The oxidative degradation pathway of Tryptophan analogs.[1][2] The transition from Indole to NFK represents the irreversible "yellowing" event.

Module B: Solubilization & Solution Chemistry

The Issue: F-Trp analogs are significantly more hydrophobic (lipophilic) than native Tryptophan due to the high electronegativity and low polarizability of fluorine. Standard solubilization protocols often lead to "crashing out."

Troubleshooting Q&A

Q: I heated the solution to dissolve 5-F-Trp, and it turned yellow. Why?

  • Technical Verdict: Heat accelerates the oxidative radical formation described in Module A. Never heat F-Trp solutions above 40°C in the presence of oxygen.

  • Action: Use pH manipulation, not heat.

Q: What is the correct solubilization protocol?

  • The "Isoelectric Bypass" Protocol:

    • Know the pI: The isoelectric point (pI) of Trp is ~5.89. Fluorination shifts this slightly but the principle remains: solubility is lowest at pH 5.5–6.5.

    • Acid/Base Start: Dissolve the powder in a small volume of dilute acid (0.1 M HCl) or base (0.1 M NaOH) to ensure you are far from the pI.

    • Dilution: Dilute to near-target concentration with water.

    • Neutralization: Slowly titrate to physiological pH (7.4) only after dilution.

    • Filtration: Sterile filter (0.22 µm). Do not autoclave.

Data Summary: Solubility Limits

Analog Hydrophobicity (LogP) Max Solubility (pH 7, 25°C) Notes
L-Tryptophan (Native) -1.06 ~11 mg/mL Baseline
4-Fluoro-L-Trp ~ -0.8 ~8 mg/mL Moderate lipophilicity increase
5-Fluoro-L-Trp ~ -0.6 ~5-6 mg/mL Significant solubility drop

| 6-Fluoro-L-Trp | ~ -0.6 | ~5-6 mg/mL | Significant solubility drop |

Module C: Biological Stability (Cell Culture)

The Issue: Researchers observe low incorporation rates of F-Trp into proteins, assuming the analog is unstable. The Cause: It is not chemical instability, but metabolic instability . The enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) recognize F-Trp as a substrate, degrading it before it can be incorporated into the protein.

Troubleshooting Q&A

Q: My protein yield is low, and the media turned brown during expression. What happened?

  • Technical Verdict: Your cells metabolized the F-Trp via the Kynurenine pathway. The brown color is the accumulation of downstream metabolites (e.g., xanthommatin derivatives).

  • Action:

    • Auxotrophic Strains: Use Trp-auxotrophic E. coli strains (e.g., trpLEDC deletion) to force incorporation and prevent endogenous synthesis.

    • Media Additives: Add antioxidants to the media.[3] Ascorbic acid (0.5 mM) or Alpha-Ketoglutarate can scavenge radicals in the supernatant, protecting the F-Trp from extracellular oxidation [1].

    • Timing: Induce protein expression immediately after F-Trp addition to minimize the "exposure window" to metabolic enzymes.

Visualization: The Metabolic Fork

Use this logic flow to determine the fate of your F-Trp.

MetabolicFate cluster_pathways Competing Pathways Input F-Trp Added to Media Synth Trp-tRNA Synthetase Input->Synth High Affinity Degrad IDO / TDO Enzymes Input->Degrad Metabolic Scavenging Protein Incorporation into Target Protein Synth->Protein Success Waste Degradation to F-Kynurenine Degrad->Waste Failure (Brown Media)

Figure 2: The kinetic competition between protein synthesis and metabolic degradation. Minimizing IDO/TDO activity is crucial for high yields.

Analytical Verification (QC)

Before committing to an expensive NMR run, validate your reagent.

Standard QC Protocol:

  • Visual: White to off-white powder. Any yellowing = fail.

  • Solubility: Clear solution at 1 mg/mL in 0.1M HCl.

  • HPLC: C18 column, Water/Acetonitrile gradient. Detect at 280nm.[4]

    • Trp Retention Time: ~10 min (system dependent)

    • F-Trp Retention Time: Will elute later than native Trp due to hydrophobicity.

    • Impurity: NFK elutes earlier (more polar).

References

  • Use of Antioxidants to Prevent Trp Degradation: Title: Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity.[3] Source: National Institutes of Health (PMC) / MDPI. URL:[Link]

  • Mechanism of Tryptophan Oxidation: Title: Reactivity and degradation products of tryptophan in solution and proteins.[5][6] Source: Free Radical Biology and Medicine (PubMed).[1] URL:[Link]

  • Fluorinated Amino Acid Properties & Solubility: Title: Measurement and Correlation of Solubility of L-Tryptophan in Aqueous Solutions. Source: Journal of Solution Chemistry (ResearchGate). URL:[Link]

  • Metabolic Incorporation & Stability: Title: 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein.[4] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Photostability of Fluorinated Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Photostability in Modern Research

In the fields of drug development, protein engineering, and molecular imaging, the use of unnatural amino acids has opened new frontiers. Fluorinated amino acids, in particular, are powerful tools for probing protein structure and function, enhancing thermal stability, and developing novel therapeutics.[1] Aromatic amino acids—tryptophan, tyrosine, and phenylalanine—are of special interest due to their intrinsic spectroscopic properties.[2] However, natural tryptophan, the dominant intrinsic fluorophore in most proteins, is notoriously susceptible to photodegradation upon exposure to UV light.[3] This instability can compromise experiments that rely on fluorescence monitoring and can be a liability in the formulation of light-sensitive biotherapeutics.

Substituting hydrogen atoms with fluorine on the aromatic ring can dramatically alter an amino acid's electronic properties, and consequently, its photostability. This guide provides an in-depth comparison of the photostability of several common monofluorinated tryptophan analogs against the natural L-tryptophan. We will delve into the experimental data that quantifies these differences, provide a robust protocol for assessing photostability, and discuss the underlying photochemical mechanisms that govern their stability under UV irradiation.

Experimental Methodology: A Validated Protocol for Assessing Photostability

To objectively compare the photostability of different amino acids, a controlled experimental setup is paramount. The following protocol outlines a comprehensive workflow for irradiating amino acid solutions and quantifying their degradation over time using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Quantification cluster_data 4. Data Analysis prep1 Prepare stock solutions (e.g., 1 mM in buffer) prep2 Transfer to quartz cuvettes prep1->prep2 prep3 Prepare 'dark' control samples prep2->prep3 analysis1 Analyze aliquots via RP-HPLC with UV detection prep3->analysis1 Analyze t=0 and dark controls irrad1 Place samples in photoreactor irrad2 Irradiate with controlled UV source (e.g., 280 nm lamp) irrad1->irrad2 irrad3 Take aliquots at defined time points (t=0, 1, 2... hr) irrad2->irrad3 irrad3->analysis1 analysis2 Quantify remaining parent amino acid concentration analysis1->analysis2 data1 Plot ln(C/C₀) vs. time analysis2->data1 data2 Calculate pseudo-first-order degradation rate constant (kobs) data1->data2 data3 Determine photodestruction quantum yield (Φd) data2->data3

Caption: Workflow for comparative photostability analysis.

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare 1 mM stock solutions of L-tryptophan and each fluorinated analog (e.g., 4-F-Trp, 5-F-Trp, 6-F-Trp) in a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.0). The use of a buffer is critical as pH can influence degradation rates.[4]

    • Transfer a defined volume (e.g., 3 mL) of each solution into a quartz cuvette. Quartz is essential for its transparency to UV light.

    • For each amino acid, prepare a "dark" control sample by wrapping a cuvette in aluminum foil to prevent light exposure. This sample accounts for any non-photolytic degradation.

  • UV Irradiation:

    • Place the unwrapped cuvettes in a temperature-controlled photoreactor equipped with a specific wavelength UV lamp. A mercury lamp or a UV LED with a peak emission around the absorbance maximum of tryptophan (~280 nm) is ideal.[5]

    • Ensure all samples are equidistant from the lamp to receive the same photon flux.

    • Begin irradiation. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each cuvette for analysis.

  • HPLC Quantification:

    • Analyze the collected aliquots using a Reverse-Phase HPLC (RP-HPLC) system with a C18 column and a UV detector.[5]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used for separation.

    • Detection: Monitor the elution profile at the absorbance maximum of tryptophan (~280 nm). The peak area of the parent amino acid is directly proportional to its concentration.

    • For amino acids with low UV absorbance or for complex matrices, pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can be employed to create a highly absorbent or fluorescent derivative.[6]

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining amino acid relative to its initial concentration (C/C₀).

    • Photodegradation often follows pseudo-first-order kinetics.[4] Plot the natural logarithm of the concentration ratio (ln(C/C₀)) against the irradiation time (t).

    • The negative slope of the resulting linear fit corresponds to the observed degradation rate constant (kobs).

    • The photodestruction quantum yield (Φd) , which is the fraction of absorbed photons that result in the decomposition of a molecule, can then be calculated if the photon flux of the lamp is known. It represents the most fundamental measure of photostability.

Comparative Photostability Data

The stability of an aromatic amino acid upon UV exposure is intrinsically linked to the electronic properties of its indole or phenyl ring. The introduction of fluorine, a highly electronegative atom, can significantly perturb these properties. The following table summarizes the available quantitative data and photophysical properties for L-tryptophan and its key monofluorinated analogs.

Amino AcidStructureFluorescence Quantum Yield (Φf)Photodestruction Quantum Yield (Φd)Relative Photostability
L-Tryptophan Indole Ring~0.13 in water[7]~0.022 (at 285 nm)[8]Baseline
4-Fluorotryptophan F at position 4Negligible (<0.0013)[8]~0.154 (at 285 nm) [8]~7x Lower than Trp
5-Fluorotryptophan F at position 5Data variable; often used as a fluorescent probe.[9]Not reported in reviewed literatureLikely Lower than Trp
6-Fluorotryptophan F at position 6Data variable; often used as a fluorescent probe.[9]Not reported in reviewed literatureLikely Lower than Trp

Note: The photodestruction quantum yield (Φd) for Tryptophan was calculated based on the reported ratio from Borkman et al.[8] and the known Φd for tryptophan under similar conditions. A higher Φd indicates lower photostability.

Discussion: Unraveling the Mechanism of Fluorine's Influence

The data clearly indicates that fluorination does not universally enhance photostability. In the case of 4-fluorotryptophan, the stability is dramatically reduced. This counterintuitive result can be explained by examining the de-excitation pathways available to the molecule after it absorbs a UV photon.

The Photochemical Fate of Tryptophan

When tryptophan absorbs a UV photon, it enters an excited singlet state. From here, it can follow several paths:

  • Fluorescence: It can relax by emitting a photon (fluorescence), which is a non-destructive pathway. This process has a quantum yield (Φf) of about 0.13 for tryptophan in water.[7]

  • Non-Radiative Decay: It can return to the ground state via non-radiative processes like internal conversion, dissipating energy as heat.

  • Intersystem Crossing: It can transition to a long-lived, highly reactive triplet state. This triplet state can react with oxygen to produce reactive oxygen species (ROS) or undergo other degradative reactions.

  • Photoionization: The excited indole ring can eject an electron, forming a radical cation and a solvated electron, both of which are highly reactive.

Photodegradation primarily occurs through pathways 3 and 4. The overall stability of the molecule is therefore a competition between the benign fluorescence pathway and the destructive reactive pathways.

Why is 4-Fluorotryptophan Less Stable?

The study by Borkman et al. provides a compelling case study. They found that while 4-fluorotryptophan is essentially non-fluorescent (Φf < 0.0013), its photodestruction quantum yield is seven times higher than that of tryptophan.[5][8]

This suggests a "heavy atom effect"-like mechanism. The fluorine atom, despite being light, is highly electronegative and perturbs the electronic structure of the indole ring. This perturbation enhances the rate of intersystem crossing from the excited singlet state to the reactive triplet state. By funneling the absorbed energy away from the fluorescence pathway and into the triplet state pathway, the probability of a destructive chemical reaction increases dramatically.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) Products Degradation Products S0_trp S0_trp S1_trp S1_trp S0_trp->S1_trp UV Photon (hν) S1_trp->S0_trp Fluorescence (High Φf) T1_trp T1_trp S1_trp->T1_trp Intersystem Crossing (Low Rate) T1_trp->Products Photochemistry S0_4ftrp S0_4ftrp S1_4ftrp S1_4ftrp S0_4ftrp->S1_4ftrp UV Photon (hν) S1_4ftrp->S0_4ftrp Fluorescence (Low Φf) T1_4ftrp T1_4ftrp S1_4ftrp->T1_4ftrp Intersystem Crossing (High Rate due to F) T1_4ftrp->Products Photochemistry

Caption: Jablonski diagram comparing de-excitation pathways.

While direct photodegradation data for 5-F-Trp and 6-F-Trp are scarce, their successful use as fluorescent probes in protein studies suggests they are not as efficiently quenched as 4-F-Trp.[9] However, any substitution that alters the electronic distribution of the indole ring has the potential to modify photostability, and these analogs cannot be assumed to be more stable than natural tryptophan without direct experimental evidence.

Conclusion and Outlook

The incorporation of fluorinated amino acids is a powerful strategy in chemical biology and drug development, but it comes with important considerations. This guide demonstrates that the effect of fluorination on photostability is not straightforward and is highly dependent on the position of substitution.

  • Key Finding: Contrary to the common assumption that fluorination enhances molecular stability, 4-fluorotryptophan is significantly less photostable than natural tryptophan . Its lack of fluorescence is a direct consequence of an efficient shunt to a reactive triplet state, which leads to rapid degradation.

  • Practical Implication: Researchers using fluorinated amino acids as probes must validate their photostability under the specific experimental conditions (e.g., light source, duration of exposure) to ensure data integrity. The choice of a fluorinated analog should not be based solely on synthetic accessibility or spectroscopic shifts but must also consider its photochemical liabilities.

  • Future Work: There is a clear need for systematic studies to quantify the photodestruction quantum yields for a wider range of fluorinated amino acids, including 5-F-Trp, 6-F-Trp, 7-F-Trp, and multi-fluorinated analogs. Such data would be invaluable for the rational design of photostable protein therapeutics and robust fluorescent probes.

By understanding the principles outlined in this guide, researchers can make more informed decisions in the selection and application of fluorinated amino acids, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • [No Source Abbreviation] (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. Biophysical Chemistry, 136(1), 38-43. Available from: [Link]

  • Barry, J. A., et al. (n.d.). Enhancing fluorescent protein photostability through robot-assisted photobleaching. ACS Synthetic Biology. Available from: [Link]

  • Zhang, Q., et al. (2017). Fluorotryptophan Incorporation Modulates the Structure and Stability of Transthyretin in a Site-Specific Manner. Biochemistry, 56(41), 5492-5504. Available from: [Link]

  • [No Author] (n.d.). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. National Institutes of Health. Available from: [Link]

  • Al-Hayek, C., et al. (2021). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. Chembiochem, 23(4), e202100595. Available from: [Link]

  • Leaver, I. H., & Lennox, F. G. (1965). Studies on the photodegradation of tryptophan. Photochemistry and Photobiology, 4(3), 491-497. Available from: [Link]

  • [No Author] (n.d.). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Scientific Research Publishing. Available from: [Link]

  • Cunico, L. P., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 95(1), 63-71. Available from: [Link]

  • Salter, E. A., et al. (2018). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 14(12), 6549-6562. Available from: [Link]

  • Borkman, R. F., & Lerman, S. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297-299. Available from: [Link]

  • Borkman, R. F., & Lerman, S. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 297-299. Available from: [Link]

  • [No Author] (n.d.). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. Journal of the American Chemical Society. Available from: [Link]

  • Creed, D. (1984). The photophysics and photochemistry of the near-UV absorbing amino acids-I. Tryptophan and its simple derivatives. Photochemistry and Photobiology, 39(4), 537-562. Available from: [Link]

  • Prahl, S. (n.d.). Tryptophan. Oregon Medical Laser Center. Available from: [Link]

  • Jones, A. C., et al. (2018). Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population. Journal of the American Chemical Society, 140(30), 9572-9583. Available from: [Link]

  • Wang, W., et al. (2019). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. International Journal of Environmental Research and Public Health, 16(18), 3277. Available from: [Link]

  • Lakatos, S., et al. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 25(3), 1836. Available from: [Link]

  • Kollias, N., et al. (1993). The in vivo fluorescence of tryptophan moieties in human skin increases with UV exposure and is a marker for epidermal proliferation. Journal of Investigative Dermatology, 101(6), 837-841. Available from: [Link]

  • Chen, R. F. (1967). Fluorescence Quantum Yields of Tryptophan and Tyrosine. Analytical Letters, 1(1), 35-42. Available from: [Link]

Sources

Guide to Assessing the Impact of Fluorination on Protein Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein engineering and medicinal chemistry, fluorine is not merely a halogen; it is a "super-atom" capable of modulating protein biophysics without significant steric perturbation. Unlike methylation, which imposes steric bulk, or hydroxylation, which alters polarity, fluorination offers a unique orthogonal toolset: it increases lipophilicity and metabolic stability while acting as a sensitive probe for 19F-NMR.[1]

This guide objectively compares fluorination against standard engineering alternatives (Hydrogen, Methyl, Hydroxyl), supported by experimental protocols for incorporation and assessment.[1]

The Fluorine Advantage: Mechanistic Basis

To deploy fluorination effectively, one must understand the "Fluorine Effect."[1] It is not a magic bullet but a precise tool for modulating three specific parameters:

  • Steric Mimicry with Electronic Inversion: The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows F to replace H with minimal steric clash, or replace OH to eliminate hydrogen bond donation while retaining acceptor capability.[1]

  • pKa Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). Placing F near a catalytic residue (e.g., Histidine, Cysteine) drastically lowers the pKa of proximal groups via the inductive effect, potentially enhancing nucleophilicity at physiological pH.[1]

  • The Hydrophobic/Lipophobic Paradox: While C-F bonds are hydrophobic (increasing protein core stability), perfluorinated chains can exhibit "fluorous" behavior—phase-separating from both water and standard lipids.

Decision Matrix: When to Fluorinate?

FluorinationDecision Start Engineering Goal Stab Increase Stability? Start->Stab Bind Enhance Binding? Start->Bind Track Structural Analysis? Start->Track Core Target Hydrophobic Core Stab->Core Thermal Surf Target Surface/Interface Stab->Surf Proteolytic Aff Target Hydrophobic Pocket (C-F...H-C Dipole) Bind->Aff NMR 19F-NMR Probe Track->NMR Pack Use Hexafluoroleucine (Better Packing) Core->Pack Meta Block Oxidation (Metabolic Stability) Surf->Meta

Figure 1: Strategic decision tree for selecting fluorination over other modifications based on the desired physicochemical outcome.

Comparative Performance Metrics

The following table contrasts Fluorine (F) against its most common engineering alternatives: the native Hydrogen (H), the Methyl group (CH3), and the Hydroxyl group (OH).

Table 1: Physicochemical Comparison of Protein Modifications

FeatureHydrogen (H)Fluorine (F) Methyl (CH3)Hydroxyl (OH)Impact on Protein
Van der Waals Radius 1.20 Å1.47 Å 2.00 Å1.52 ÅF is the closest steric mimic to H; CH3 often causes steric clashes in tight cores.
Electronegativity 2.14.0 2.53.5F withdraws electrons, lowering pKa of neighbors.[1] CH3 is electron-donating.
C-X Bond Strength ~98 kcal/mol~116 kcal/mol ~85 kcal/mol~90 kcal/molC-F bond is hyper-stable, resisting metabolic cleavage (e.g., P450 oxidation).[1]
Lipophilicity (LogP) BaselineHigh HighLow (Hydrophilic)F increases hydrophobic burial energy (

) without the bulk of CH3.
H-Bonding NoneWeak Acceptor NoneDonor & AcceptorF can replace OH to delete a donor while keeping a weak acceptor (isostere).
Critical Analysis of Alternatives
  • Vs. Methylation: Methylation is the standard for increasing hydrophobicity. However, in packed protein cores (e.g., coiled-coils), the extra volume of a methyl group (2.0 Å) often disrupts packing, destabilizing the fold.[1] Fluorinated amino acids (e.g., 4-fluorophenylalanine) pack more efficiently than methylated variants due to smaller size.[1]

  • Vs. Hydroxylation: Used to increase solubility. Fluorination does the opposite; it is best used to anchor loops or stabilize cores, not to solubilize surface residues.[1]

Experimental Workflow: Site-Specific Incorporation

To accurately assess impact, you cannot rely on random chemical modification.[1] You must use Genetic Code Expansion to incorporate Unnatural Amino Acids (UAAs) at specific sites.

Protocol: Orthogonal Translation System (OTS)

Objective: Incorporate p-fluorophenylalanine (p-F-Phe) at position X of Protein Y.

Reagents:

  • Plasmid 1: Target gene with TAG (Amber) stop codon at position X.

  • Plasmid 2: Orthogonal tRNA/tRNA-synthetase pair (e.g., M. jannaschii TyrRS variant).[1]

  • UAA: p-fluorophenylalanine (1 mM final concentration).

Step-by-Step Methodology:

  • Design & Transformation:

    • Mutate the codon of interest to TAG using site-directed mutagenesis.

    • Co-transform E. coli BL21(DE3) with both plasmids.

  • Expression Induction:

    • Grow cells in minimal media (M9) to OD600 = 0.5. Note: Minimal media reduces competition from native phenylalanine.

    • Add p-fluorophenylalanine (1 mM) dissolved in NaOH/Water.

    • Induce expression with IPTG (0.5 mM). Incubate at 30°C for 12-16 hours.

  • Purification & Validation:

    • Purify protein via affinity tag (Ni-NTA).

    • Validation Step (Critical): Perform Intact Mass Spectrometry (LC-MS).

    • Success Criteria: Mass shift of +18 Da (F vs H) relative to wild type. If you see a mix of WT and F-labeled, your OTS efficiency is low.

OTS_Workflow cluster_0 Host Cell (E. coli) DNA Plasmid: Gene-TAG Ribosome Ribosome (Translation) DNA->Ribosome OTS Plasmid: tRNA/RS OTS->Ribosome Charged tRNA UAA Add: p-F-Phe UAA->OTS Protein Protein-F Ribosome->Protein MS Mass Spec (+18 Da Check) Protein->MS

Figure 2: Workflow for site-specific incorporation of fluorinated amino acids using orthogonal translation systems.

19F-NMR: The "Killer App" for Fluorination

The strongest argument for fluorination over methylation is 19F-NMR .

  • Zero Background: Biological tissues have no native fluorine.[2]

  • High Sensitivity: 83% sensitivity of 1H.[2]

  • Chemical Shift Anisotropy (CSA): Extremely sensitive to conformational changes.[3]

Protocol: Conformational Dynamics Assay
  • Labeling: Incorporate 3-fluorotyrosine (3FY) into the protein using the OTS method above.

  • Sample Prep: Concentrate protein to 50-100 µM in D2O-containing buffer.

  • Acquisition:

    • Use a probe tuned to 19F (typically ~376 MHz on a 400 MHz magnet).

    • Run a 1D experiment with proton decoupling.

  • Analysis:

    • Solvent Exposed: Sharp, single peak.[1]

    • Buried/Restricted: Broadened peak.[2][4]

    • Two States:[1] Two distinct peaks (slow exchange) or one averaged peak (fast exchange).

Data Interpretation: Unlike circular dichroism (CD) which gives global averages, 19F-NMR provides local structural data.[1] If a ligand binds 20 Å away, but induces a subtle allosteric shift at the labeled site, the 19F signal will shift (ppm change).[1]

Case Studies & Data Synthesis

Case Study A: Thermal Stability (The "Teflon" Core)

Context: A 4-helix bundle protein designed with a hydrophobic core.[5] Experiment: Comparison of Leucine (Leu) vs. Hexafluoroleucine (hFLeu).[5]

  • Result: The hFLeu variant showed a melting temperature (

    
    ) increase of +22°C  (54°C to 76°C).
    
  • Mechanism: The "Fluorous Effect."[6][7] The perfluorinated side chains segregate from water more strongly than hydrocarbons, and the stiffness of the C-F bond reduces the entropic cost of folding [1].

Case Study B: Proteolytic Resistance

Context: Peptide therapeutic susceptibility to Chymotrypsin. Experiment: Replacing Phenylalanine (Phe) with Pentafluorophenylalanine (F5-Phe).

  • Result: Half-life (

    
    ) increased from 15 minutes to >4 hours .
    
  • Mechanism: Steric occlusion and electronic repulsion prevent the protease catalytic triad from engaging the scissile bond [2].

References

  • Fluorinated amino acids in protein design and engineering. Source: Chemical Society Reviews (2002) URL:[1][8][Link][1][8]

  • Impact of fluorination on proteolytic stability of peptides. Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Source: Nature Protocols (2016) URL:[Link][1]

  • Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2008) URL:[Link][1]

Sources

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